4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile is a chemical compound known for its unique structure and properties It is composed of a benzonitrile core with fluorine atoms and a butenyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds or nitrile group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Scientific Research Applications
4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile
- **4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a butenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
797048-96-5 |
---|---|
Molecular Formula |
C19H12F3N |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4-[2-(4-but-3-enyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C19H12F3N/c1-2-3-4-13-5-7-15(17(20)9-13)8-6-14-10-18(21)16(12-23)19(22)11-14/h2,5,7,9-11H,1,3-4H2 |
InChI Key |
JUYCJNQVUPCKFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.